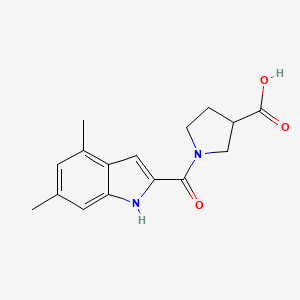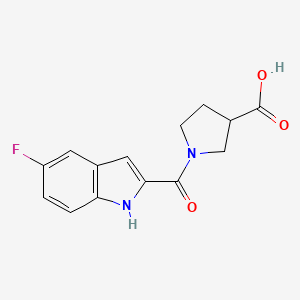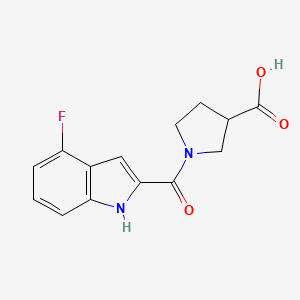![molecular formula C21H24ClNO4 B6664659 2-[(2-Chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B6664659.png)
2-[(2-Chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorinated Phenyl Group: This step involves the chlorination of a phenyl ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzoyl Chloride: The chlorinated phenyl group is then coupled with benzoyl chloride in the presence of a base, such as pyridine, to form the benzoyl derivative.
Amidation Reaction: The benzoyl derivative undergoes an amidation reaction with an appropriate amine to form the amide bond.
Esterification: The final step involves the esterification of the butanoic acid moiety with 2-methylpropan-2-ol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(2-Chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-5-phenylbenzoyl)amino]benzoic acid
- 4-[(2-Chloro-5-phenylbenzoyl)amino]butanoic acid
Uniqueness
2-[(2-Chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2-chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-21(2,3)27-12-11-18(20(25)26)23-19(24)16-13-15(9-10-17(16)22)14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIZVMTYAHCZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C(=O)O)NC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid](/img/structure/B6664579.png)
![3-[2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664583.png)
![2-[3-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664584.png)
![2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid](/img/structure/B6664597.png)
![3-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664616.png)
![2-[2,6-Dimethyl-4-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)phenoxy]acetic acid](/img/structure/B6664624.png)
![2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664630.png)
![2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664635.png)
![3-[2-[(1-Cyclopropylcyclopropyl)methylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664637.png)
![2-[3-Oxo-3-[2-[2-(trifluoromethoxy)phenyl]ethylamino]propyl]benzoic acid](/img/structure/B6664638.png)


![2-[2-(3,4-dimethoxyphenyl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664661.png)

